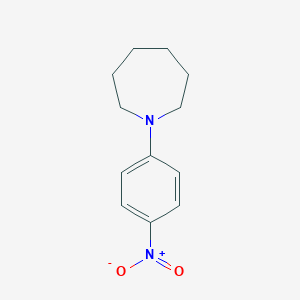

1-(4-Nitrophenyl)azepane

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(4-nitrophenyl)azepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c15-14(16)12-7-5-11(6-8-12)13-9-3-1-2-4-10-13/h5-8H,1-4,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXAAQKMTSQDMII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9065574 | |

| Record name | 1H-Azepine, hexahydro-1-(4-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9065574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13663-23-5 | |

| Record name | 1-(4-Nitrophenyl)azepane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13663-23-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Azepine, hexahydro-1-(4-nitrophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013663235 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Azepine, hexahydro-1-(4-nitrophenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Azepine, hexahydro-1-(4-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9065574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexahydro-1-(4-nitrophenyl)-1H-azepine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.753 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(4-Nitrophenyl)azepane: Synthesis and Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of the heterocyclic compound 1-(4-Nitrophenyl)azepane. Due to the limited availability of detailed experimental data in publicly accessible literature, this guide combines established synthetic principles with known properties of analogous structures to offer a thorough resource for researchers.

Introduction

This compound is a nitroarene compound featuring a saturated seven-membered azepane ring attached to a 4-nitrophenyl group. The azepane ring is a significant structural motif in numerous biologically active compounds and approved drugs, valued for its flexible yet constrained scaffold that can be tailored to interact with various biological targets.[1] The presence of the strongly electron-withdrawing nitro group on the phenyl ring significantly influences the molecule's chemical reactivity and is a common feature in compounds with a wide range of biological activities, including antimicrobial and anticancer properties.[1] This guide details the primary synthetic route to this compound, compiles its known and predicted physicochemical properties, and discusses its potential in medicinal chemistry.

Synthesis of this compound

The principal and most effective method for synthesizing this compound is through a Nucleophilic Aromatic Substitution (SNAr) reaction.[1] This reaction involves the displacement of a leaving group on an aromatic ring by a nucleophile. In this case, the nitrogen atom of the azepane ring acts as the nucleophile, attacking the electron-deficient aromatic ring of a 4-nitrohalobenzene. The nitro group in the para position is crucial as its strong electron-withdrawing nature activates the ring towards nucleophilic attack.

A general workflow for this synthesis is depicted below:

Experimental Protocol (Representative)

Materials:

-

Azepane

-

4-Fluoronitrobenzene (preferred over 4-chloronitrobenzene due to the higher reactivity of the fluoride leaving group in SNAr)

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Hexane

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of azepane (1.2 equivalents) in anhydrous DMF, add potassium carbonate (2.0 equivalents).

-

Add 4-fluoronitrobenzene (1.0 equivalent) to the mixture.

-

Heat the reaction mixture to 100 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford this compound as a solid.

Physicochemical Properties

The known and predicted properties of this compound are summarized in the tables below.

| Identifier | Value | Source |

| IUPAC Name | This compound | [2] |

| CAS Number | 13663-23-5 | [1][2] |

| Molecular Formula | C₁₂H₁₆N₂O₂ | [2] |

| Molecular Weight | 220.27 g/mol | [1][2] |

| InChIKey | WXAAQKMTSQDMII-UHFFFAOYSA-N | [1][2] |

| Property | Value | Notes |

| Melting Point | Not explicitly reported. | Analogous nitroaryl-azepanes have melting points in the range of 60–61°C.[1] |

| Boiling Point | Not reported. | |

| Solubility | Soluble in polar aprotic solvents like DMF and DMSO. | Based on reaction conditions. |

Spectroscopic Data

While experimentally obtained spectra are not widely published, predicted and typical spectroscopic features are presented below. PubChem indicates the availability of spectra from commercial sources.[2]

| Technique | Predicted/Typical Data |

| ¹H NMR | Aromatic protons: δ 7.2–8.3 ppm. Azepane ring protons: δ 1.5–3.5 ppm.[1] |

| ¹³C NMR | Carbon attached to the nitro group: ~147 ppm. Azepane carbons: 25–55 ppm.[1] |

| IR (Infrared) | Strong absorptions for the nitro (NO₂) group: symmetric stretch at 1300-1370 cm⁻¹ and asymmetric stretch at 1500-1560 cm⁻¹. Aromatic C-H stretching: >3000 cm⁻¹. Aromatic C=C stretching: 1450-1600 cm⁻¹.[1] |

| Mass Spec (MS) | Expected [M+H]⁺ at m/z = 221.1285. |

Biological Properties and Potential Applications

Specific biological activity and signaling pathway data for this compound are not extensively documented in the public domain. However, the structural motifs present in the molecule suggest several areas of potential interest for drug discovery and development.

The azepane ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs with a wide range of therapeutic applications, including anticancer, antibacterial, and antiviral agents.[1] Its seven-membered structure provides a desirable level of conformational flexibility, allowing for optimal interactions with biological targets.[1]

The 4-nitrophenyl group is a known pharmacophore that can impart a variety of biological activities. Nitroaromatic compounds are components of several established drugs and are known to exhibit antimicrobial and anticancer properties, often through mechanisms involving bioreduction of the nitro group.

Given these characteristics, this compound serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic value. Further functionalization, for example, through the reduction of the nitro group to an amine, provides a key intermediate for the generation of a library of derivatives for biological screening.[1]

Conclusion

This compound is a readily accessible compound through Nucleophilic Aromatic Substitution. While detailed experimental and biological data are sparse in the public domain, its structural components—the privileged azepane scaffold and the pharmacologically relevant nitroaromatic group—make it a compound of significant interest for medicinal chemists. It serves as a valuable starting material for the synthesis of novel derivatives with a wide range of potential therapeutic applications. Further research is warranted to fully elucidate the physicochemical and biological properties of this compound and its analogues.

References

Physicochemical Properties of 1-(4-Nitrophenyl)azepane: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the core physicochemical properties, synthesis, and spectroscopic characterization of 1-(4-Nitrophenyl)azepane. The information is intended for researchers, scientists, and professionals in the field of drug development and materials science.

Core Physicochemical Data

This compound is a heterocyclic compound featuring a saturated seven-membered azepane ring substituted with a 4-nitrophenyl group.[1] The presence of the nitro group, a strong electron-withdrawing group, significantly influences its chemical properties and reactivity.[1]

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[2] |

| Molecular Formula | C₁₂H₁₆N₂O₂ | PubChem[2] |

| Molecular Weight | 220.27 g/mol | PubChem[2] |

| CAS Number | 13663-23-5 | PubChem[2] |

| Physical Form | Solid | Sigma-Aldrich[3] |

| Purity | ≥95% | Sigma-Aldrich[3] |

| InChI | InChI=1S/C12H16N2O2/c15-14(16)12-7-5-11(6-8-12)13-9-3-1-2-4-10-13/h5-8H,1-4,9-10H2 | PubChem[2] |

| InChIKey | WXAAQKMTSQDMII-UHFFFAOYSA-N | PubChem[2] |

| SMILES | C1CCCN(CC1)C2=CC=C(C=C2)--INVALID-LINK--[O-] | PubChem[2] |

Synthesis and Characterization

The primary method for synthesizing this compound is through a Nucleophilic Aromatic Substitution (SNAr) reaction.[1] This common and effective method involves the reaction of azepane with a 4-nitrohalobenzene, such as 4-nitrochlorobenzene or 4-fluoronitrobenzene.[1] The electron-withdrawing nitro group activates the aromatic ring, facilitating the nucleophilic attack by the secondary amine of the azepane ring.

Experimental Protocols

Synthesis of this compound via SNAr Reaction:

-

Materials: Azepane, 4-nitrochlorobenzene (or 4-fluoronitrobenzene), a suitable base (e.g., K₂CO₃, Cs₂CO₃), and a high-boiling point polar aprotic solvent (e.g., DMF, DMSO).

-

Procedure:

-

To a solution of 4-nitrohalobenzene in the chosen solvent, add azepane and the base.

-

Heat the reaction mixture at an elevated temperature (e.g., 90-110°C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

-

Spectroscopic Characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons in the range of δ 7.60–8.20 ppm. The protons on the nitrogen-adjacent methylene groups (N-CH₂) of the azepane ring would appear around δ 2.70–2.90 ppm, while the other azepane methylene protons would be observed at approximately δ 1.50–1.70 ppm.[1]

-

¹³C NMR: The carbon spectrum will show signals for the aromatic carbons, with the carbon bearing the nitro group appearing at a characteristic downfield shift. The aliphatic carbons of the azepane ring will resonate in the upfield region.

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum will exhibit strong characteristic absorption bands for the nitro group. The asymmetric NO₂ stretch is typically observed around 1520 cm⁻¹, and the symmetric NO₂ stretch appears near 1350 cm⁻¹.[1]

-

-

Mass Spectrometry (MS):

-

The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (220.27 g/mol ).

-

Logical Workflow for Synthesis and Characterization

Caption: Workflow for the synthesis and characterization of this compound.

Biological and Medicinal Context

The azepane ring is a significant structural motif in medicinal chemistry, present in numerous FDA-approved drugs and biologically active compounds.[1][4][5] Azepane derivatives have been investigated for a wide range of therapeutic applications, including as anticancer, antibacterial, and antiviral agents.[1][5] The incorporation of the azepane scaffold provides a flexible yet constrained seven-membered ring that can be modified to interact with various biological targets.[1] While specific biological activities for this compound are not extensively reported, its structural components suggest potential for further functionalization and investigation in drug discovery programs. The nitroaromatic group can also be a key pharmacophore or a precursor to an amino group, which can dramatically alter the compound's biological properties.[1]

References

- 1. This compound|C13H18N2O2|RUO [benchchem.com]

- 2. 1H-Azepine, hexahydro-1-(4-nitrophenyl)- | C12H16N2O2 | CID 83639 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 13663-23-5 [sigmaaldrich.com]

- 4. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. | CoLab [colab.ws]

1-(4-Nitrophenyl)azepane CAS number and structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Nitrophenyl)azepane is a heterocyclic organic compound featuring a saturated seven-membered azepane ring substituted at the nitrogen atom with a 4-nitrophenyl group. The azepane scaffold is a significant structural motif in medicinal chemistry, appearing in a variety of biologically active molecules and FDA-approved drugs.[1][2] The presence of the electron-withdrawing nitro group on the phenyl ring significantly influences the electronic properties of the molecule, making it a valuable intermediate and building block in the synthesis of more complex pharmaceutical compounds.[1] This technical guide provides a comprehensive overview of this compound, including its chemical identity, structure, synthesis, and key physicochemical and spectroscopic data.

Chemical Identity and Structure

Molecular Formula: C₁₂H₁₆N₂O₂[3]

IUPAC Name: this compound[3]

Synonyms: 1H-Azepine, hexahydro-1-(4-nitrophenyl)-; N-(4'-Nitrophenyl)hexamethylenimine[3]

The structure of this compound consists of a central azepane ring, a seven-membered saturated heterocycle containing one nitrogen atom. The nitrogen atom is directly bonded to a phenyl ring, which is substituted at the para-position with a nitro group (-NO₂).

Chemical Structure:

Caption: 2D structure of this compound.

Physicochemical Data

The following table summarizes key physicochemical properties of this compound.

| Property | Value | Reference |

| Molecular Weight | 220.27 g/mol | [1][3] |

| Exact Mass | 220.121177757 Da | [3] |

| XLogP3 | 3.6 | [3] |

| Hydrogen Bond Donor Count | 0 | |

| Hydrogen Bond Acceptor Count | 2 | |

| Rotatable Bond Count | 1 | |

| Topological Polar Surface Area | 49.1 Ų | [3] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and characterization of this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.

| Wavenumber Range (cm⁻¹) | Assignment | Reference |

| 1500-1560 | Asymmetric NO₂ stretch | [1] |

| 1300-1370 | Symmetric NO₂ stretch | [1] |

| >3000 | Aromatic C-H stretch | [1] |

| 1450-1600 | Aromatic C=C stretch | [1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

While detailed, experimentally-derived ¹H and ¹³C NMR data for this compound are not widely reported, general predictions can be made based on its structure. For comparison, representative data for a structurally similar compound, 1-(2-Fluoro-4-nitrophenyl)azepane, is provided.

Predicted ¹H NMR Spectral Regions for this compound

| Chemical Shift (δ) Range (ppm) | Assignment | Reference |

| 7.2 - 8.3 | Aromatic protons | [1] |

| 1.5 - 3.5 | Azepane ring protons | [1] |

¹H and ¹³C NMR Data for 1-(2-Fluoro-4-nitrophenyl)azepane

| Technique | Signal Type | Chemical Shift / Wavenumber | Assignment |

| ¹H NMR (600 MHz, CDCl₃) | Multiplet | δ 1.63–1.87 ppm | Azepane ring protons (CH₂) |

| ¹H NMR (600 MHz, CDCl₃) | Triplet of doublets | δ 3.57 ppm | Azepane N-CH₂ protons |

| ¹H NMR (600 MHz, CDCl₃) | Multiplet | δ 6.71–7.91 ppm | Aromatic protons |

| ¹³C NMR (150 MHz, CDCl₃) | - | δ 26.9, 28.5, 52.3 ppm | Azepane ring carbons |

Experimental Protocols

Synthesis of this compound via Nucleophilic Aromatic Substitution (SNAr)

The primary method for the synthesis of this compound is through a nucleophilic aromatic substitution (SNAr) reaction.[1] This method involves the reaction of azepane with a 4-substituted nitrobenzene, where the substituent is a good leaving group, such as a halogen.

Reaction Scheme:

Azepane + 4-Fluoronitrobenzene → this compound + HF

Detailed Methodology:

-

Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-fluoronitrobenzene (1 equivalent) in a suitable aprotic polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Addition of Azepane: Add azepane (1.1 to 1.5 equivalents) to the solution.

-

Base Addition: Add a suitable base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2-3 equivalents), to the reaction mixture to act as a proton scavenger.

-

Reaction Conditions: Heat the reaction mixture to a temperature ranging from 80 to 120 °C and maintain the reaction for several hours (typically 4-24 hours), monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water and a suitable organic solvent for extraction (e.g., ethyl acetate).

-

Extraction and Washing: Separate the organic layer, and wash it sequentially with water and brine to remove the base and any remaining water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate), to obtain the pure this compound.

Caption: Experimental workflow for the synthesis of this compound.

Biological Significance and Applications

While specific biological activity data for this compound is not extensively documented in publicly available literature, the azepane ring system is a well-established pharmacophore in drug discovery.[1] Azepane derivatives have been investigated for a wide range of therapeutic applications, including as anticancer, antibacterial, antiviral, and antiparasitic agents.[1]

The 4-nitrophenyl moiety can be chemically modified, for instance, through the reduction of the nitro group to an amino group. This transformation yields 1-(4-aminophenyl)azepane, a key intermediate for further functionalization and the development of new chemical entities with potential therapeutic value. The resulting amino group can be acylated, alkylated, or used in coupling reactions to generate a library of derivatives for biological screening.

Studies on other N-aryl-azasesamins have shown that some analogues exhibit significant antitumor activity.[4][5] This suggests that N-aryl azepane derivatives, including those derived from this compound, could be promising candidates for further investigation in oncology research.

Conclusion

This compound is a valuable chemical entity with a straightforward synthetic route. Its structure, combining the medicinally relevant azepane scaffold with a modifiable 4-nitrophenyl group, makes it a versatile building block for the synthesis of novel compounds with potential applications in drug discovery and development. Further research into the biological activities of this compound and its derivatives is warranted to explore its full therapeutic potential.

References

- 1. This compound|C13H18N2O2|RUO [benchchem.com]

- 2. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1H-Azepine, hexahydro-1-(4-nitrophenyl)- | C12H16N2O2 | CID 83639 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis and Bioactivity Assessment of N-Aryl-Azasesamins | CoLab [colab.ws]

- 5. mdpi.com [mdpi.com]

Spectroscopic and Synthetic Profile of 1-(4-Nitrophenyl)azepane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and a plausible synthetic route for 1-(4-Nitrophenyl)azepane. Due to the limited availability of specific experimental data in peer-reviewed literature, this document compiles predicted spectroscopic values based on established principles and provides detailed, generalized experimental protocols.

Spectroscopic Data

The structural characterization of this compound relies on a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While specific, experimentally-derived spectra for this exact compound are not widely published, the following tables summarize the expected quantitative data based on the known structure and general spectroscopic principles.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 8.1 - 8.3 | d | 2H | Ar-H (ortho to NO₂) |

| ~ 6.7 - 6.9 | d | 2H | Ar-H (meta to NO₂) |

| ~ 3.5 - 3.7 | t | 4H | N-CH₂ (azepane ring) |

| ~ 1.7 - 1.9 | m | 4H | CH₂ (azepane ring) |

| ~ 1.5 - 1.7 | m | 4H | CH₂ (azepane ring) |

Predictions are based on typical chemical shifts for similar aromatic and heterocyclic structures.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~ 152 - 154 | Ar-C (C-N) |

| ~ 145 - 147 | Ar-C (C-NO₂) |

| ~ 125 - 127 | Ar-CH (ortho to NO₂) |

| ~ 111 - 113 | Ar-CH (meta to NO₂) |

| ~ 52 - 54 | N-CH₂ (azepane ring) |

| ~ 27 - 29 | CH₂ (azepane ring) |

| ~ 26 - 28 | CH₂ (azepane ring) |

Predicted values suggest the carbon attached to the nitro group would resonate at a lower field.

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 1500 - 1560 | Strong | Asymmetric NO₂ stretch |

| ~ 1300 - 1370 | Strong | Symmetric NO₂ stretch |

| > 3000 | Medium | Aromatic C-H stretch |

| < 3000 | Medium-Strong | Aliphatic C-H stretch |

| ~ 1450 - 1600 | Medium | Aromatic C=C stretch |

| ~ 1465 | Medium | Aliphatic CH₂ bend |

| ~ 1250 - 1360 | Medium | Aryl-Amine C-N stretch |

The presence of the 4-nitrophenyl group is prominently indicated by strong absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the nitro (NO₂) group.[1]

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 220.12 | [M]⁺ (Molecular Ion) |

| 174 | [M - NO₂]⁺ |

| 190 | [M - NO]⁺ |

| 122 | [C₆H₄NO₂]⁺ |

| 98 | [C₆H₁₂N]⁺ |

The molecular formula for this compound is C₁₂H₁₆N₂O₂, which corresponds to an exact mass of approximately 220.12 Da.[1]

Experimental Protocols

Synthesis of this compound via Nucleophilic Aromatic Substitution (SNAr)

The primary method for the synthesis of this compound is the nucleophilic aromatic substitution (SNAr) reaction between azepane and an activated nitroaromatic compound.[1]

Materials:

-

1-Fluoro-4-nitrobenzene (or 1-chloro-4-nitrobenzene)

-

Azepane

-

Potassium carbonate (K₂CO₃) or other suitable base

-

Dimethylformamide (DMF) or other polar aprotic solvent

-

Ethyl acetate

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred solution of 1-fluoro-4-nitrobenzene (1.0 eq) in DMF, add azepane (1.2 eq) and potassium carbonate (2.0 eq).

-

Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the organic solvent under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate) to afford pure this compound.

Spectroscopic Characterization

2.2.1. NMR Spectroscopy

-

Prepare a solution of the sample (~5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

For ¹H NMR, typical acquisition parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, a 30° pulse, a 4 s acquisition time, and no relaxation delay are recommended for compounds up to about 350 Daltons.[2]

-

Process the spectra using appropriate software. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

2.2.2. Infrared (IR) Spectroscopy

-

Obtain the IR spectrum of the sample using a Fourier Transform Infrared (FTIR) spectrometer.

-

For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

Record the spectrum over the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

2.2.3. Mass Spectrometry (MS)

-

Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

The generated ions are then separated by a mass analyzer (e.g., quadrupole or time-of-flight) based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion, generating a mass spectrum.

-

Analyze the mass spectrum to determine the molecular weight and fragmentation pattern of the compound.

Visualization

Caption: Experimental workflow for the synthesis and characterization of this compound.

References

The Nitroaromatic Group: A Cornerstone of Modern Chemical Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The nitroaromatic group, a functional group comprised of a nitro group (-NO2) attached to an aromatic ring, is a versatile and powerful tool in the arsenal of synthetic chemists. Its strong electron-withdrawing nature profoundly influences the reactivity of the aromatic ring, enabling a wide array of chemical transformations that are fundamental to the synthesis of pharmaceuticals, agrochemicals, dyes, and advanced materials.[1][2][3][4] This technical guide provides a comprehensive overview of the significance of the nitroaromatic group, detailing its role in directing chemical reactions, its utility as a synthetic intermediate, and its presence in commercially important molecules.

The Dual Reactivity of Nitroaromatics: Activating and Directing Effects

The nitro group's potent electron-withdrawing character, exerted through both inductive and resonance effects, deactivates the aromatic ring towards electrophilic aromatic substitution (EAS).[5][6][7] This deactivation, however, is not uniform across all positions of the ring. The ortho and para positions are significantly more deactivated due to the delocalization of positive charge onto these carbons in the resonance structures of the sigma complex intermediate.[5][6] Consequently, electrophilic attack is directed to the relatively less deactivated meta position, making the nitro group a meta-director in EAS reactions.[5][6][7][8]

Conversely, and of paramount importance in synthetic chemistry, the strong electron-withdrawing nature of the nitro group activates the aromatic ring for nucleophilic aromatic substitution (SNAr).[9][10][11] By stabilizing the negative charge of the Meisenheimer complex intermediate, particularly when positioned ortho or para to a leaving group, the nitro group facilitates the displacement of halides and other leaving groups by nucleophiles.[9][10][12] This reactivity is a cornerstone of synthetic strategies for constructing highly functionalized aromatic systems.

The Nitro Group as a Versatile Synthetic Intermediate

Beyond its directing and activating effects, the nitro group itself is a valuable functional handle that can be transformed into a variety of other functional groups. The most significant of these transformations is the reduction of the nitro group to an amino group (-NH2), yielding anilines.[13][14] Anilines are crucial precursors in the synthesis of a vast range of compounds, including dyes, polymers, and a multitude of pharmaceuticals.[14]

The reduction of nitroaromatics can be achieved through various methods, including catalytic hydrogenation (e.g., using H2/Pd-C) and metal/acid combinations (e.g., Fe/HCl or Sn/HCl).[13][14][15] The choice of reducing agent can be tailored to the specific substrate and desired chemoselectivity.

The following diagram illustrates the pivotal role of nitroaromatic reduction in accessing valuable aniline intermediates.

Caption: Reduction of nitroaromatics to anilines, key precursors for diverse chemical industries.

Quantitative Data for Key Transformations

The following tables summarize typical reaction conditions and yields for the reduction of nitroaromatics and their participation in Suzuki-Miyaura cross-coupling reactions, highlighting the practical utility of these compounds in synthesis.

Table 1: Reduction of Substituted Nitrobenzenes to Anilines

| Entry | Nitroarene Substrate | Reducing System | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1 | Nitrobenzene | Fe/HCl | Water/Ethanol | Reflux | 1-2 | >90 | [15] |

| 2 | 4-Nitrotoluene | Sn/HCl | Ethanol | Reflux | 1 | ~95 | [10] |

| 3 | 1-Chloro-4-nitrobenzene | Fe/CaCl2 | Water | 100 | 5 | 21 | [3] |

| 4 | 4-Nitrobenzonitrile | Fe/CaCl2 | Water | 100 | 5 | 82 | [3] |

| 5 | Methyl 4-nitrobenzoate | Fe/CaCl2 | Water | 100 | 5 | 69 | [3] |

| 6 | 4-Nitroacetophenone | Fe/CaCl2 | Water | 100 | 5 | 88 | [3] |

| 7 | Nitrobenzene | Pd(ii)-polysalophen/NaBH4 | Water | Reflux | 1.5 | 90 | [12] |

Table 2: Suzuki-Miyaura Coupling of Nitroaryl Halides

| Entry | Nitroaryl Halide | Boronic Acid | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| 1 | 1-Bromo-4-nitrobenzene | Phenylboronic acid | Pd(PPh3)4 | K2CO3 | Toluene/Water | 80 | 95 | [16] |

| 2 | 1-Chloro-4-nitrobenzene | Phenylboronic acid | Pd(OAc)2/cataCXium®PtB | K3PO4 | Water | 100 | >95 | [4] |

| 3 | 1-Bromo-2-nitrobenzene | 4-Methoxyphenylboronic acid | Pd(PPh3)4 | Na2CO3 | DME/Water | 80 | 85 | [16] |

| 4 | 2-Bromo-5-nitropyridine | Phenylboronic acid | Pd(dppf)Cl2 | K2CO3 | Dioxane/Water | 100 | 92 | [14] |

Detailed Experimental Protocols

To provide practical guidance, this section details the experimental procedures for two fundamental transformations involving nitroaromatic compounds.

Reduction of Nitrobenzene to Aniline using Tin and Hydrochloric Acid

Materials:

-

Nitrobenzene (25 g)

-

Granulated Tin (50 g)

-

Concentrated Hydrochloric Acid (125 mL)

-

Sodium Hydroxide solution (90 g in 150 mL water)

-

Dichloromethane

-

Sodium Chloride

-

Anhydrous Sodium Sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a stirrer, add 25 g of nitrobenzene and 50 g of granulated tin.[17]

-

Begin stirring and add 125 mL of concentrated hydrochloric acid in 10 mL increments over 30 minutes. The reaction is exothermic and may require occasional cooling in a water bath to control the rate.[17]

-

After the addition is complete, heat the mixture on a boiling water bath for 30-60 minutes, until the odor of nitrobenzene is no longer present.[17]

-

Cool the reaction mixture and slowly add a solution of 90 g of sodium hydroxide in 150 mL of water until the initially formed precipitate of tin hydroxides redissolves and the solution is strongly alkaline.[17]

-

Perform a steam distillation to separate the aniline from the reaction mixture. Collect the distillate until it is no longer oily.[17]

-

Saturate the distillate with sodium chloride to decrease the solubility of aniline in water.[17]

-

Extract the aniline from the aqueous layer with three portions of dichloromethane.[17]

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and remove the solvent by distillation to obtain aniline.[17] Further purification can be achieved by vacuum distillation.

Nucleophilic Aromatic Substitution: Synthesis of 2,4-Dinitrophenol

Materials:

-

2,4-Dinitrochlorobenzene

-

Sodium Hydroxide (aqueous solution)

Procedure:

-

Dissolve 2,4-dinitrochlorobenzene in a suitable solvent such as ethanol.[18]

-

Add an aqueous solution of sodium hydroxide to the solution of 2,4-dinitrochlorobenzene.[19]

-

Heat the reaction mixture. The reaction of 2,4-dinitrochlorobenzene with aqueous NaOH can proceed at room temperature if the concentration of NaOH is high, but heating to around 100°C is often employed.[19][20]

-

After the reaction is complete (monitored by TLC), cool the reaction mixture.

-

Acidify the mixture with a proton source (e.g., HCl) to protonate the resulting phenoxide and precipitate the 2,4-dinitrophenol.[19]

-

Collect the solid product by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure 2,4-dinitrophenol.

Role in Drug Development: Signaling Pathways of Nitroaromatic Drugs

The nitroaromatic motif is present in a number of clinically important drugs. The unique electronic properties imparted by the nitro group are often crucial for their mechanism of action.

Nitisinone: Inhibition of the Tyrosine Catabolic Pathway

Nitisinone is a drug used for the treatment of hereditary tyrosinemia type 1 (HT-1), a rare genetic disorder.[5][21] Its mechanism of action involves the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key enzyme in the tyrosine degradation pathway.[5][13][22] By blocking this enzyme, nitisinone prevents the accumulation of toxic metabolic intermediates that cause severe liver and kidney damage.[5][7][13]

The following diagram illustrates the signaling pathway and the point of intervention by Nitisinone.

Caption: Nitisinone inhibits HPPD, blocking toxic metabolite formation in tyrosinemia type 1.

Nitrofurantoin: A Multi-Targeted Antibacterial Agent

Nitrofurantoin is an antibiotic commonly used to treat urinary tract infections.[8][23] Its mechanism of action is complex and involves the reduction of the nitro group by bacterial nitroreductases to form highly reactive intermediates.[23][24][25] These intermediates are cytotoxic and disrupt multiple bacterial cellular processes, including DNA and RNA synthesis, protein synthesis, and cell wall synthesis.[8][23][24] This multi-targeted approach is thought to contribute to the low rate of bacterial resistance development to nitrofurantoin.[24]

The diagram below depicts the multi-faceted mechanism of action of Nitrofurantoin.

Caption: Nitrofurantoin's multi-target mechanism of action, leading to bacterial cell death.

Experimental Workflow: From Nitroarene to Purified Aniline

The synthesis of anilines from nitroarenes is a common and important laboratory procedure. The following diagram outlines a typical experimental workflow for this transformation, encompassing the reaction, workup, and purification steps.

Caption: A standard workflow for the synthesis and purification of anilines from nitroaromatics.

Conclusion

The nitroaromatic group is far more than a simple functional moiety; it is a powerful enabler of chemical synthesis. Its ability to direct incoming electrophiles, to activate the aromatic ring for nucleophilic attack, and to serve as a precursor to the invaluable amino group solidifies its position as a cornerstone of organic chemistry. From the industrial-scale production of commodity chemicals to the intricate synthesis of life-saving pharmaceuticals, the chemistry of nitroaromatics continues to be a rich and fruitful area of research and development. A thorough understanding of the principles and protocols outlined in this guide is therefore essential for any scientist or professional working at the forefront of chemical synthesis and drug discovery.

References

- 1. drnerz.com [drnerz.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Nitisinone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. CN103408447A - Process for synthesizing flutamide - Google Patents [patents.google.com]

- 7. Nitisinone - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 8. Nitrofurantoin - Wikipedia [en.wikipedia.org]

- 9. 2,4-Dinitrophenol(51-28-5) IR Spectrum [chemicalbook.com]

- 10. scribd.com [scribd.com]

- 11. researchgate.net [researchgate.net]

- 12. Efficient reduction of nitro compounds and domino preparation of 1-substituted-1H-1,2,3,4-tetrazoles by Pd(ii)-polysalophen coated magnetite NPs as a robust versatile nanocomposite - PMC [pmc.ncbi.nlm.nih.gov]

- 13. What is the mechanism of Nitisinone? [synapse.patsnap.com]

- 14. m.youtube.com [m.youtube.com]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. youtube.com [youtube.com]

- 18. youtube.com [youtube.com]

- 19. askfilo.com [askfilo.com]

- 20. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 21. dovepress.com [dovepress.com]

- 22. Nitisinone - Wikipedia [en.wikipedia.org]

- 23. What is the mechanism of Nitrofurantoin? [synapse.patsnap.com]

- 24. karger.com [karger.com]

- 25. Nitrofurantoin: mechanism of action and implications for resistance development in common uropathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ascendance of 1-(4-Nitrophenyl)azepane: A Versatile Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of contemporary medicinal chemistry, the quest for novel molecular scaffolds that can serve as starting points for the development of new therapeutics is of paramount importance. Among the privileged structures utilized in drug design, the azepane ring, a seven-membered saturated heterocycle containing a nitrogen atom, has garnered significant attention. Its inherent three-dimensional structure and conformational flexibility make it an attractive bioisosteric replacement for more common six-membered rings like piperidine, often leading to improved pharmacological profiles. When functionalized with a 4-nitrophenyl group, the resulting building block, 1-(4-nitrophenyl)azepane, emerges as a highly versatile and reactive intermediate for the synthesis of a diverse array of potential drug candidates. This technical guide provides a comprehensive overview of this compound as a building block in drug discovery, detailing its synthesis, chemical properties, and applications, supported by experimental protocols and quantitative data.

Chemical Properties and Synthesis

This compound is a crystalline solid with the chemical formula C₁₂H₁₆N₂O₂ and a molecular weight of 220.27 g/mol . The key to its utility in drug discovery lies in the chemical reactivity of its two main components: the azepane ring and the nitrophenyl group. The azepane nitrogen is nucleophilic, allowing for further functionalization, while the nitro group on the phenyl ring is a strong electron-withdrawing group that activates the aromatic ring for nucleophilic aromatic substitution (SNAr) and can be readily reduced to an amino group, providing a crucial handle for further chemical modifications.

The most prevalent and efficient method for the synthesis of this compound is through a nucleophilic aromatic substitution (SNAr) reaction.[1] This involves the reaction of azepane with a 4-halonitrobenzene, such as 4-fluoronitrobenzene or 4-chloronitrobenzene, in the presence of a base. The electron-withdrawing nitro group is essential for activating the aromatic ring towards nucleophilic attack by the azepane.

Optimization of Synthesis Conditions

The yield of the SNAr reaction for the synthesis of this compound is highly dependent on the reaction conditions, including the choice of leaving group on the nitrobenzene, the solvent, the base, and the temperature. A summary of optimized conditions is presented in Table 1.

| Leaving Group (on 4-nitrobenzene) | Solvent | Base | Temperature (°C) | Yield (%)[1] |

| F | DMSO | Et₃N | 90 | 85 |

| Cl | DMF | K₂CO₃ | 110 | 78 |

| Br | DMF | K₂CO₃ | 120 | 72 |

Table 1: Optimization of SNAr Conditions for this compound Synthesis.

Experimental Protocols

Synthesis of this compound

Materials:

-

4-Fluoronitrobenzene

-

Azepane

-

Triethylamine (Et₃N)

-

Dimethyl sulfoxide (DMSO)

-

Ethyl acetate

-

Hexane

-

Brine solution

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of 4-fluoronitrobenzene (1 equivalent) in DMSO, add azepane (1.2 equivalents) and triethylamine (1.5 equivalents).

-

Heat the reaction mixture to 90 °C and stir for 12 hours.

-

After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to afford this compound.

Reduction of this compound to 1-(4-Aminophenyl)azepane

The reduction of the nitro group to an amine is a pivotal step in the derivatization of this compound, yielding the key intermediate 1-(4-aminophenyl)azepane. This transformation dramatically alters the electronic properties of the phenyl ring and provides a primary amine for a wide range of subsequent chemical reactions, such as amide bond formation, sulfonylation, and reductive amination.

Materials:

-

This compound

-

10% Palladium on carbon (Pd/C)

-

Ethanol

-

Hydrogen gas (H₂)

-

Celite

Procedure:

-

Dissolve this compound (1 equivalent) in ethanol in a flask suitable for hydrogenation.

-

Carefully add 10% Pd/C (10 mol%).

-

Purge the flask with hydrogen gas and then maintain a hydrogen atmosphere (e.g., using a balloon).

-

Stir the reaction mixture vigorously at room temperature for 16 hours.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with ethanol.

-

Concentrate the filtrate under reduced pressure to yield 1-(4-aminophenyl)azepane.

Application in Drug Discovery: A Building Block for Diverse Therapeutic Areas

The azepane scaffold is a recognized "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[2][3] Its derivatives have shown a wide spectrum of biological activities, including anticancer, antimicrobial, and effects on the central nervous system (CNS).[4][5] this compound, and its amino derivative, serve as an excellent starting point for exploring this chemical space.

Central Nervous System (CNS) Disorders

The structural similarity of the azepane ring to neurotransmitter analogs makes it a compelling scaffold for the development of drugs targeting neurological disorders.

Enzyme Inhibition

The this compound moiety can be elaborated to create potent and selective enzyme inhibitors. The flexibility of the azepane ring allows for optimal positioning of functional groups within an enzyme's active site, while the aromatic ring can be substituted to enhance binding affinity and selectivity.

Mandatory Visualizations

Caption: General workflow for drug discovery using this compound.

Caption: Derivatization strategies from 1-(4-aminophenyl)azepane.

Conclusion

This compound represents a valuable and versatile building block in the arsenal of the medicinal chemist. Its straightforward synthesis and the dual reactivity of the azepane and nitrophenyl moieties provide a robust platform for the generation of diverse chemical libraries. The precedence of the azepane scaffold in successful drug discovery programs, coupled with the potential for fine-tuning pharmacological properties through derivatization of the aminophenyl group, underscores the significant potential of this scaffold in the development of novel therapeutics for a wide range of diseases. Further exploration of the chemical space accessible from this compound is warranted and holds considerable promise for the identification of next-generation drug candidates.

References

- 1. This compound|C13H18N2O2|RUO [benchchem.com]

- 2. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. | CoLab [colab.ws]

- 4. researchgate.net [researchgate.net]

- 5. Seven-membered N-heterocycles as approved drugs and promising leads in medicinal chemistry as well as the metal-free domino access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Therapeutic Potential of N-Arylazepane Derivatives: A Technical Guide

An In-depth Exploration of Synthesis, Biological Activities, and Future Directions for a Promising Scaffold in Drug Discovery

Introduction

The azepane ring, a seven-membered saturated heterocycle containing a single nitrogen atom, represents a privileged scaffold in medicinal chemistry. Its inherent three-dimensional structure and conformational flexibility allow for precise spatial orientation of substituents, enabling effective interactions with a variety of biological targets. When coupled with an aromatic system, particularly one bearing electron-withdrawing groups such as a nitro moiety, the resulting N-arylazepane derivatives present a compelling chemical space for the development of novel therapeutic agents.

While specific research on 1-(4-Nitrophenyl)azepane derivatives is limited in publicly available literature, this technical guide will provide a comprehensive overview of the broader class of N-arylazepane derivatives, with a particular focus on nitro-substituted analogues and those with similar electronic properties. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of their synthesis, potential biological activities supported by quantitative data, experimental methodologies, and insights into their mechanisms of action.

Synthesis of N-Arylazepane Derivatives

The primary and most efficient method for the synthesis of N-arylazepanes is through a nucleophilic aromatic substitution (SNA r) reaction. This chemical reaction involves the substitution of a leaving group on an aromatic ring with a nucleophile. In this case, the azepane nitrogen acts as the nucleophile, attacking an activated aromatic ring. The presence of a strongly electron-withdrawing group, such as a nitro group, on the aromatic ring is crucial for activating the ring towards nucleophilic attack.

A general synthetic workflow for this process is outlined below:

An In-depth Technical Guide to the Electron-Withdrawing Effects of the Nitro Group in 1-(4-Nitrophenyl)azepane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the potent electron-withdrawing effects of the nitro group (NO₂) as manifested in the molecule 1-(4-nitrophenyl)azepane. The azepane ring is a crucial scaffold in medicinal chemistry, and its functionalization with a nitrophenyl group drastically alters its electronic properties, reactivity, and potential biological interactions.[1] This document details the core principles of these electronic effects, presents quantitative data to characterize their magnitude, outlines key experimental protocols for synthesis and analysis, and provides visual diagrams to elucidate the underlying chemical mechanisms.

Core Principles: Inductive and Resonance Effects of the Nitro Group

The nitro group is a powerful electron-withdrawing group (EWG), a characteristic that stems from two primary electronic mechanisms: the inductive effect (-I) and the resonance effect (-M or -R).[2][3]

-

Inductive Effect (-I): The nitrogen atom in the nitro group is bonded to two highly electronegative oxygen atoms. This creates a strong dipole, with the nitrogen atom bearing a significant partial or formal positive charge. This positive center effectively withdraws electron density from adjacent atoms through the sigma (σ) bond framework of the molecule.[4][5]

-

Resonance Effect (-M): The nitro group can delocalize electron density from the aromatic ring through its pi (π) system. The π-electrons from the benzene ring can be pulled into the nitro group, creating resonance structures where a positive charge is localized on the aromatic ring, particularly at the ortho and para positions.[2][6] This delocalization significantly reduces the electron density of the ring, making it electron-deficient.[7]

The combination of these effects makes the nitro group one of the strongest deactivating groups in electrophilic aromatic substitution and a powerful activating group for nucleophilic aromatic substitution.[8][9]

Quantitative Analysis of the Electron-Withdrawing Effect

The electronic influence of a substituent on an aromatic ring can be quantified using Hammett constants (σ). These constants provide an empirical measure of the inductive and resonance effects. A positive σ value indicates an electron-withdrawing character, with larger values signifying a stronger effect. The nitro group consistently exhibits large, positive Hammett constants, confirming its potent electron-withdrawing nature.[10][11]

Table 1: Hammett Constants for Common Substituents

| Substituent | σmeta (σm) | σpara (σp) | σ- (for phenols) | σ+ (for carbocations) |

|---|---|---|---|---|

| -NO₂ | 0.71 | 0.78 | 1.25 | 0.79 |

| -CN | 0.56 | 0.66 | 0.89 | 0.66 |

| -Cl | 0.37 | 0.23 | - | 0.11 |

| -H | 0.00 | 0.00 | 0.00 | 0.00 |

| -CH₃ | -0.07 | -0.17 | - | -0.31 |

| -OCH₃ | 0.12 | -0.27 | - | -0.78 |

| -NH₂ | -0.16 | -0.66 | - | -1.3 |

(Data sourced from various standard texts and compilations).[12]

The particularly large σ- value (1.25) for the nitro group highlights its exceptional ability to stabilize a negative charge in the para position through direct resonance, a crucial factor in facilitating Nucleophilic Aromatic Substitution (SNAr) reactions.[13]

Spectroscopic Evidence in this compound

The electronic effects of the 4-nitrophenyl group are directly observable in the spectroscopic data of the molecule. The electron-deficient aromatic ring and the specific bonds of the nitro group give rise to characteristic signals.

Table 2: Predicted and Reported Spectroscopic Data for this compound and Analogs

| Technique | Signal Type / Wavenumber | Assignment & Interpretation | Reference |

|---|---|---|---|

| ¹H NMR | δ ~7.2–8.3 ppm | Aromatic protons. The strong deshielding (downfield shift) is a direct consequence of the electron-withdrawing NO₂ group reducing electron density around the ring protons. | [1] |

| ¹H NMR | δ ~1.5–3.5 ppm | Azepane ring protons. Protons closer to the nitrogen are shifted further downfield due to the inductive effect of the attached nitrophenyl ring. | [1] |

| ¹³C NMR | δ > 125 ppm (Aromatic) | The C4 carbon attached to the NO₂ group and the C1 carbon attached to the azepane nitrogen are expected to show significant shifts due to direct substituent effects. | [14] |

| IR Spectroscopy | ~1500-1560 cm⁻¹ | Asymmetric NO₂ stretch. This is a strong, characteristic absorption band confirming the presence of the nitro group. | [1] |

| IR Spectroscopy | ~1300-1370 cm⁻¹ | Symmetric NO₂ stretch. Another strong, characteristic absorption band for the nitro group. |[1] |

Impact on Synthesis and Chemical Reactivity

The primary route for synthesizing this compound is through a Nucleophilic Aromatic Substitution (SNAr) reaction. This reaction is highly dependent on the presence of a strong electron-withdrawing group, like the nitro group, positioned ortho or para to a suitable leaving group (e.g., a halogen).[1][8]

The nitro group facilitates the SNAr mechanism in two ways:

-

Activation: It withdraws electron density from the aromatic ring, making the carbon atom attached to the leaving group highly electrophilic and susceptible to attack by a nucleophile (in this case, the azepane nitrogen).[15]

-

Stabilization: It stabilizes the negatively charged intermediate, known as the Meisenheimer complex, through resonance. This stabilization lowers the activation energy of the reaction, allowing it to proceed under accessible conditions.[15]

Conversely, the electron-deficient nature of the aromatic ring means it is strongly deactivated towards Electrophilic Aromatic Substitution . Reactions like nitration or Friedel-Crafts are significantly slower for nitrobenzene compared to benzene.[9]

A key subsequent reaction for this molecule is the reduction of the nitro group to an amino group (-NH₂). This transformation fundamentally alters the electronic properties, converting the strongly electron-withdrawing substituent into a potent electron-donating group, thereby providing a versatile intermediate for further functionalization in drug development.[1]

Experimental Protocols

Synthesis of this compound via SNAr

Objective: To synthesize this compound from 1-fluoro-4-nitrobenzene and azepane.

Materials:

-

1-fluoro-4-nitrobenzene

-

Azepane

-

Potassium carbonate (K₂CO₃), anhydrous

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Deionized water

-

Magnesium sulfate (MgSO₄), anhydrous

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1-fluoro-4-nitrobenzene (1.0 eq), potassium carbonate (2.0 eq), and anhydrous DMSO.

-

Stir the mixture at room temperature and add azepane (1.2 eq) dropwise.

-

Heat the reaction mixture to 100 °C and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and pour it into a separatory funnel containing deionized water.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers and wash sequentially with deionized water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the resulting crude solid by column chromatography (e.g., silica gel, hexane:ethyl acetate gradient) or recrystallization to yield the pure product.

Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to confirm the structure of the synthesized product.

Procedure:

-

Prepare a sample by dissolving approximately 5-10 mg of the purified product in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard NMR tube.

-

Ensure the sample is fully dissolved; gentle vortexing may be required.

-

Place the NMR tube in the spectrometer's autosampler or insert it manually into the probe.

-

Acquire a standard ¹H NMR spectrum. Typical parameters include a 45° or 90° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Collect a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Acquire a proton-decoupled ¹³C NMR spectrum. This requires a larger number of scans (often several hundred to thousands) due to the low natural abundance of ¹³C.

-

Process the resulting Free Induction Decay (FID) data by applying Fourier transformation, phase correction, and baseline correction.

-

Integrate the peaks in the ¹H spectrum and assign chemical shifts in both spectra to the corresponding protons and carbons in the this compound structure.

Conclusion

The nitro group in this compound exerts a profound and multifaceted influence on the molecule's properties. Through a powerful combination of inductive and resonance effects, it dramatically reduces the electron density of the attached phenyl ring. This electron-withdrawing character is not merely a theoretical concept; it is quantitatively confirmed by Hammett constants, clearly observed in spectroscopic data, and directly exploited in the principal synthetic pathway for the molecule, the SNAr reaction. For researchers in drug development, understanding these electronic effects is paramount, as they dictate the molecule's reactivity, potential for further functionalization, and its interactions with biological targets.

References

- 1. This compound|C13H18N2O2|RUO [benchchem.com]

- 2. A Walk through Recent Nitro Chemistry Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Inductive Effect, Electromeric Effect, Resonance Effects, and Hyperconjugation | Brilliant Math & Science Wiki [brilliant.org]

- 5. Electronic effect - Wikipedia [en.wikipedia.org]

- 6. youtube.com [youtube.com]

- 7. quora.com [quora.com]

- 8. Nitro compound - Wikipedia [en.wikipedia.org]

- 9. Video: meta-Directing Deactivators: –NO2, –CN, –CHO, –⁠CO2R, –COR, –CO2H [jove.com]

- 10. dalalinstitute.com [dalalinstitute.com]

- 11. Hammett equation - Wikipedia [en.wikipedia.org]

- 12. web.viu.ca [web.viu.ca]

- 13. scispace.com [scispace.com]

- 14. 1H-Azepine, hexahydro-1-(4-nitrophenyl)- | C12H16N2O2 | CID 83639 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Structural Analogs and Derivatives of 1-(4-Nitrophenyl)azepane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, chemical properties, and potential biological activities of 1-(4-Nitrophenyl)azepane and its structural analogs and derivatives. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics, with a particular focus on the azepane scaffold as a pharmacologically relevant motif.

Introduction to the 1-Phenylazepane Scaffold

The azepane ring, a seven-membered saturated heterocycle containing a single nitrogen atom, is a significant structural motif in a multitude of FDA-approved drugs and clinical candidates.[1][2] Its inherent conformational flexibility, combined with the ability to introduce a wide array of substituents, makes it a versatile scaffold for interacting with various biological targets.[1][3] Azepane-based compounds have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, anti-Alzheimer's, and anticonvulsant properties.[2][4]

The core structure of this compound features an azepane ring N-substituted with a 4-nitrophenyl group. The strongly electron-withdrawing nitro group significantly influences the electronic properties of the phenyl ring, making it a key feature for both chemical reactivity and potential biological interactions.[1] This compound serves as a valuable starting point for the generation of diverse chemical libraries through functionalization of both the azepane and the nitrophenyl moieties.

Synthesis of this compound and its Analogs

The primary and most efficient method for the synthesis of this compound is through a Nucleophilic Aromatic Substitution (SNAr) reaction.[1] This reaction involves the displacement of a leaving group on an electron-deficient aromatic ring by a nucleophile.

General Synthetic Workflow

The synthesis of this compound and its subsequent derivatization can be conceptualized in the following workflow:

Caption: Synthetic workflow for this compound and its derivatives.

Experimental Protocol: Synthesis of this compound

This protocol describes a representative procedure for the synthesis of this compound via an SNAr reaction.

Materials:

-

Azepane

-

1-Fluoro-4-nitrobenzene (or 1-chloro-4-nitrobenzene)

-

Potassium carbonate (K2CO3) or other suitable base

-

Dimethylformamide (DMF) or other polar aprotic solvent

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

To a solution of azepane (1.2 equivalents) in DMF, add potassium carbonate (2.0 equivalents).

-

Stir the mixture at room temperature for 15 minutes.

-

Add 1-fluoro-4-nitrobenzene (1.0 equivalent) to the reaction mixture.

-

Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Structural Analogs and Derivatives

The this compound scaffold offers several key positions for chemical modification to generate a library of analogs for structure-activity relationship (SAR) studies.

Modification of the Phenyl Ring

The primary site for derivatization on the phenyl ring is the nitro group.

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amine, yielding 1-(4-aminophenyl)azepane.[1] This transformation is crucial as it converts the electron-withdrawing nitro group into an electron-donating amino group, significantly altering the compound's electronic properties and providing a handle for further functionalization, such as amide or sulfonamide bond formation.[1]

Modification of the Azepane Ring

While the azepane ring is generally more synthetically challenging to modify, substitutions at various positions can be achieved through multi-step synthetic sequences, often starting from functionalized azepane precursors.

Biological Activity and Therapeutic Potential

While specific biological data for this compound is not extensively reported in the public domain, the broader class of N-aryl azepanes has shown significant therapeutic potential. A particularly promising area of investigation is their activity as Factor Xa (FXa) inhibitors , which are sought after as anticoagulants for the prevention and treatment of thromboembolic disorders.[2][5]

Factor Xa Inhibition

Factor Xa is a serine protease that plays a critical role in the blood coagulation cascade.[2] Its inhibition is a key therapeutic strategy for the development of modern anticoagulants.[6] The 1,4-diazepane scaffold, structurally related to azepane, has been successfully employed to design potent FXa inhibitors.[2]

The general mechanism of action of FXa inhibitors within the coagulation cascade is depicted below:

Caption: Simplified blood coagulation cascade showing the role of Factor Xa.

Quantitative Data of Structurally Related Compounds

The following table summarizes the Factor Xa inhibitory activity of a series of 1,4-diazepane derivatives, which serve as valuable comparator compounds for guiding the design of novel azepane-based inhibitors.

| Compound ID | Structure | FXa IC50 (nM) | Reference |

| 13 (YM-96765) | 1,4-Diazepane derivative | 6.8 | [2] |

Note: The data presented is for 1,4-diazepane derivatives, not this compound itself, and is intended to illustrate the potential for this class of compounds.

Experimental Protocol: In Vitro Factor Xa Inhibition Assay (Chromogenic)

This protocol outlines a general method for assessing the in vitro inhibitory activity of test compounds against human Factor Xa.

Materials:

-

Human Factor Xa

-

Chromogenic substrate for Factor Xa (e.g., S-2222)

-

Tris-HCl buffer (pH 7.4) containing NaCl and CaCl2

-

Test compounds (e.g., this compound analogs) dissolved in DMSO

-

96-well microplate

-

Microplate reader

Procedure:

-

In a 96-well microplate, add Tris-HCl buffer, the test compound at various concentrations, and human Factor Xa.

-

Incubate the mixture at 37 °C for 10 minutes.

-

Initiate the reaction by adding the chromogenic substrate.

-

Monitor the change in absorbance at 405 nm over time using a microplate reader.

-

The rate of substrate hydrolysis is proportional to the activity of Factor Xa.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to a control (DMSO without inhibitor).

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a dose-response curve.

Structure-Activity Relationship (SAR) Considerations

While a detailed SAR for this compound derivatives is not yet established, general principles from related inhibitor classes can be applied. For Factor Xa inhibitors, key interactions often involve a basic group binding to the S1 pocket and an aromatic moiety occupying the S4 pocket of the enzyme. The development of derivatives of 1-(4-aminophenyl)azepane, where the amino group can be further functionalized to introduce basic moieties, would be a logical next step in exploring the SAR of this scaffold as potential FXa inhibitors.

Conclusion

This compound represents a valuable and readily accessible chemical scaffold with significant potential for the development of novel therapeutic agents. Its straightforward synthesis and the reactivity of the nitro group provide a solid foundation for the generation of diverse chemical libraries. Based on the activity of structurally related compounds, the exploration of this compound derivatives as Factor Xa inhibitors is a promising avenue for future research and drug discovery efforts. This technical guide provides the foundational knowledge and experimental frameworks necessary to embark on such investigations.

References

- 1. This compound|C13H18N2O2|RUO [benchchem.com]

- 2. Synthesis and biological activity of novel 1,4-diazepane derivatives as factor Xa inhibitor with potent anticoagulant and antithrombotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design and synthesis of factor Xa inhibitors and their prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery and development of Factor Xa inhibitors (2015–2022) - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-(4-Nitrophenyl)azepane via Nucleophilic Aromatic Substitution

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Nitrophenyl)azepane is a valuable chemical intermediate in the synthesis of various compounds with potential applications in medicinal chemistry and materials science. The azepane ring is a significant structural motif in numerous biologically active compounds and approved drugs.[1] The presence of the nitro group on the phenyl ring provides a key functional handle for further chemical transformations, such as reduction to an amine, which can then be elaborated into a wide array of derivatives.[1] The principal and most effective method for synthesizing this compound is through a nucleophilic aromatic substitution (SNAr) reaction.[1] This method involves the reaction of azepane with an aryl halide activated by a strong electron-withdrawing group, such as a nitro group, in the para position.[1] The electron-withdrawing nature of the nitro group facilitates the attack of the nucleophile on the aromatic ring, leading to the displacement of the leaving group.[1]

Principle of the Reaction

The synthesis of this compound via nucleophilic aromatic substitution proceeds through a two-step addition-elimination mechanism. In the first step, the nucleophile, azepane, attacks the carbon atom bearing the leaving group (e.g., fluorine or chlorine) on the 4-nitrohalobenzene ring. This forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electron-withdrawing nitro group. In the second step, the leaving group is eliminated, and the aromaticity of the ring is restored, yielding the final product, this compound.

Experimental Protocol

This protocol describes a general laboratory procedure for the synthesis of this compound using 1-fluoro-4-nitrobenzene as the starting material.

Materials:

-

1-Fluoro-4-nitrobenzene

-

Azepane

-

Potassium Carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

Thin-layer chromatography (TLC) apparatus

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-fluoro-4-nitrobenzene (1.0 eq).

-

Dissolve the starting material in anhydrous N,N-dimethylformamide (DMF).

-

Add azepane (1.2 eq) to the solution, followed by anhydrous potassium carbonate (2.0 eq).[1]

-

Heat the reaction mixture to 80-100°C and stir vigorously.[1]

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 12-24 hours).[1]

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x volumes of the aqueous layer).

-

Combine the organic layers and wash with brine to remove any remaining DMF and inorganic salts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.

Data Presentation

The following table summarizes key quantitative data for this compound.

| Parameter | Value | Reference |

| Molecular Formula | C₁₂H₁₆N₂O₂ | [2] |

| Molecular Weight | 220.27 g/mol | [1][2] |

| CAS Number | 13663-23-5 | [1][2] |

| ¹H NMR (CDCl₃, ppm) | δ 7.60–8.20 (aromatic protons), δ 2.70–2.90 (N-CH₂), δ 1.50–1.70 (azepane CH₂) | [1] |

| FT-IR (cm⁻¹) | ~1520 (asymmetric NO₂ stretch), ~1350 (symmetric NO₂ stretch) | [1] |

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

-

This experiment should be carried out in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

-

1-Fluoro-4-nitrobenzene is toxic and an irritant. Handle with care.

-

Azepane is corrosive and flammable. Handle with care.

-

DMF is a skin and respiratory irritant. Avoid inhalation and skin contact.

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Detailed protocol for the synthesis of 1-(4-Nitrophenyl)azepane